An In-Depth Technical Guide to 5-(2-hydroxyethyl)pyrimidin-4(1H)-one: Structure, Properties, and Potential
An In-Depth Technical Guide to 5-(2-hydroxyethyl)pyrimidin-4(1H)-one: Structure, Properties, and Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(2-hydroxyethyl)pyrimidin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, synthesis, and potential biological significance, offering field-proven insights and detailed methodologies for researchers.
Chemical Identity and Structural Elucidation
5-(2-hydroxyethyl)pyrimidin-4(1H)-one is a pyrimidine derivative characterized by a 2-hydroxyethyl group at the C5 position and a carbonyl group at the C4 position of the pyrimidine ring.
Molecular Structure:
Caption: 2D structure of 5-(2-hydroxyethyl)pyrimidin-4(1H)-one.
Tautomerism: It is crucial to recognize that 5-(2-hydroxyethyl)pyrimidin-4(1H)-one exists in tautomeric equilibrium with its enol form, 5-(2-hydroxyethyl)pyrimidin-4-ol. However, studies on related 4-hydroxypyrimidines indicate that the keto form, pyrimidin-4(1H)-one, is the predominant and more stable tautomer in both solution and the solid state.
Key Identifiers:
| Identifier | Value |
|---|---|
| IUPAC Name | 5-(2-hydroxyethyl)pyrimidin-4(1H)-one |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| Canonical SMILES | C1=C(NC=N1)C(=O)CCO |
| InChI Key | WVOOACKBYPVACH-UHFFFAOYSA-N |
While a specific CAS Number for 5-(2-hydroxyethyl)pyrimidin-4(1H)-one is not readily found in major databases, the closely related di-oxo derivative, 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione (also known as 5-(2-hydroxyethyl)uracil), has the CAS Number 23956-12-9.[1][2][3][4] Researchers should be cautious to distinguish between these two compounds.
Physicochemical Properties
The physicochemical properties of 5-(2-hydroxyethyl)pyrimidin-4(1H)-one are critical for its handling, formulation, and biological activity. The following table summarizes its predicted and, where available, experimental properties.
| Property | Value | Source |
| Molecular Weight | 140.14 g/mol | (Calculated) |
| XLogP3 | -1.1 | (Predicted) |
| Hydrogen Bond Donors | 3 | (Predicted) |
| Hydrogen Bond Acceptors | 3 | (Predicted) |
| Rotatable Bond Count | 2 | (Predicted) |
| Topological Polar Surface Area | 61.7 Ų | (Predicted) |
| Heavy Atom Count | 10 | (Predicted) |
Synthesis and Characterization
The synthesis of 5-(2-hydroxyethyl)pyrimidin-4(1H)-one can be approached through established methods for the construction of the pyrimidin-4-one ring system. A common strategy involves the condensation of a three-carbon synthon with a source of the N-C-N fragment, such as formamidine.
Retrosynthetic Analysis and Proposed Synthetic Route
A plausible synthetic route involves the reaction of a suitably substituted β-ketoester or its equivalent with formamidine. The key starting material would be a derivative of 3-formyl-4-hydroxy-pentanoic acid.
Caption: Retrosynthetic analysis of 5-(2-hydroxyethyl)pyrimidin-4(1H)-one.
General Experimental Protocol for Synthesis
This protocol outlines a general procedure for the synthesis of 4-hydroxypyrimidines, which can be adapted for the synthesis of the title compound.[5]
Step 1: Preparation of the β-Ketoester Intermediate
-
A suitable starting material, such as ethyl 3-ethoxyacrylate, is reacted with a source of the 2-hydroxyethyl group via a Michael addition. This step requires careful control of reaction conditions to ensure selective addition at the β-position.
-
The resulting intermediate is then hydrolyzed to the corresponding β-ketoester.
Step 2: Cyclization to the Pyrimidinone Ring
-
The β-ketoester intermediate is dissolved in a suitable solvent, such as ethanol.
-
A solution of formamidine acetate in ethanol is prepared separately.
-
The formamidine solution is added to the β-ketoester solution, and the mixture is refluxed for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield 5-(2-hydroxyethyl)pyrimidin-4(1H)-one.
Caption: General workflow for the synthesis of 5-(2-hydroxyethyl)pyrimidin-4(1H)-one.
Characterization
The synthesized compound should be thoroughly characterized using a suite of analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the proton at C2, a singlet for the proton at C6, a triplet for the methylene group adjacent to the hydroxyl group, a triplet for the methylene group attached to the pyrimidine ring, and a broad singlet for the N-H proton.
-
¹³C NMR: Characteristic signals for the carbonyl carbon (C4), the olefinic carbons (C5 and C6), the carbon at C2, and the two carbons of the hydroxyethyl side chain would be expected.
-
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the pyrimidinone ring is expected around 1650-1700 cm⁻¹. A broad absorption band in the region of 3200-3500 cm⁻¹ would indicate the presence of the O-H and N-H stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (140.14 g/mol ).
Biological and Pharmacological Potential
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[6][7] The introduction of a 2-hydroxyethyl substituent at the C5 position can significantly influence the molecule's pharmacological profile by providing a site for hydrogen bonding and potential metabolic transformations.
Rationale for Biological Interest
-
Structural Analogy to Natural Pyrimidines: As a modified pyrimidine, 5-(2-hydroxyethyl)pyrimidin-4(1H)-one can act as an antimetabolite, potentially interfering with nucleic acid biosynthesis or other metabolic pathways involving pyrimidines.
-
Potential as a Kinase Inhibitor Scaffold: The pyrimidine ring is a common feature in many kinase inhibitors. The 2-hydroxyethyl group could be a key interaction point within the ATP-binding pocket of various kinases.
-
Versatile Intermediate for Further Functionalization: The hydroxyl group provides a reactive handle for the synthesis of a diverse library of derivatives with potentially enhanced biological activities.
Potential Signaling Pathway Interactions
Based on the activities of structurally related pyrimidine derivatives, 5-(2-hydroxyethyl)pyrimidin-4(1H)-one or its derivatives could potentially modulate various signaling pathways implicated in diseases such as cancer and inflammation.
Caption: Potential mechanism of action via kinase inhibition.
Protocol for In Vitro Kinase Inhibition Assay
To evaluate the potential of 5-(2-hydroxyethyl)pyrimidin-4(1H)-one as a kinase inhibitor, a standard in vitro kinase assay can be performed.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (5-(2-hydroxyethyl)pyrimidin-4(1H)-one)
-
Positive control inhibitor (e.g., Staurosporine)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the kinase assay buffer.
-
In a 96-well plate, add the kinase, substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a microplate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Applications in Drug Discovery and Research
5-(2-hydroxyethyl)pyrimidin-4(1H)-one serves as a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its structural features make it an attractive starting point for the development of novel drugs targeting a range of diseases. The pyrimidine core is present in a wide array of therapeutics, and modifications at the C5 position are known to modulate biological activity.[8][9]
Conclusion
5-(2-hydroxyethyl)pyrimidin-4(1H)-one is a pyrimidine derivative with significant potential in medicinal chemistry. While specific experimental data for this compound is limited in the public domain, its structural similarity to known bioactive molecules and the versatility of the pyrimidine scaffold warrant further investigation. This guide provides a foundational understanding of its chemical nature, a framework for its synthesis and characterization, and a rationale for exploring its biological activities. As research in this area progresses, a more detailed picture of the therapeutic potential of 5-(2-hydroxyethyl)pyrimidin-4(1H)-one and its derivatives will undoubtedly emerge.
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